molecular formula C5H9Br3 B14295146 1,4-Dibromo-2-(bromomethyl)butane CAS No. 119880-87-4

1,4-Dibromo-2-(bromomethyl)butane

Cat. No.: B14295146
CAS No.: 119880-87-4
M. Wt: 308.84 g/mol
InChI Key: WGCGDSSPOTVFIB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(bromomethyl)butane is a tribrominated aliphatic hydrocarbon with the molecular formula C₅H₈Br₃. Its structure features bromine atoms at positions 1 and 4 of the butane chain and a bromomethyl (-CH₂Br) substituent at position 2. This compound is highly reactive due to the presence of three bromine atoms, which act as leaving groups in nucleophilic substitution reactions.

Key inferred characteristics:

  • Molecular weight: ~294.71 g/mol (calculated).
  • Density: Likely >1.808 g/mL (higher than 1,4-dibromobutane due to additional bromine).
  • Reactivity: Enhanced compared to di-brominated analogs, enabling applications in multi-step organic syntheses.

Properties

CAS No.

119880-87-4

Molecular Formula

C5H9Br3

Molecular Weight

308.84 g/mol

IUPAC Name

1,4-dibromo-2-(bromomethyl)butane

InChI

InChI=1S/C5H9Br3/c6-2-1-5(3-7)4-8/h5H,1-4H2

InChI Key

WGCGDSSPOTVFIB-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(CBr)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of 2,3-Dimethyl-2-butene

Reaction Overview

This method involves the radical bromination of 2,3-dimethyl-2-butene using hydrogen bromide (HBr) and bromine (Br₂) in dichloromethane (DCM). The reaction proceeds via electrophilic addition and subsequent substitution, yielding 1,4-dibromo-2-(bromomethyl)butane as the primary product.

Experimental Procedure

  • Reagents :

    • 2,3-Dimethyl-2-butene (10 mmol)
    • Aqueous HBr (48% w/w)
    • Bromine (62 mmol)
    • Dichloromethane (solvent)
  • Steps :

    • Dissolve 2,3-dimethyl-2-butene in DCM.
    • Add HBr dropwise at 10–15°C under inert atmosphere.
    • Introduce bromine gradually, maintaining temperature below 45°C.
    • Stir for 48 hours, then quench with saturated sodium bisulfite.
    • Extract the organic layer, dry with Na₂SO₄, and purify via recrystallization.
  • Yield : 44%.

Mechanistic Insights

The reaction initiates with HBr-catalyzed protonation of the alkene, followed by bromine addition to form a bromonium intermediate. Subsequent bromide ion attack and radical bromination at the methyl groups yield the final product.

Electrochemical Bromination of Aliphatic Precursors

Methodology

Electrochemical bromination employs a two-phase system (aqueous NaBr/HBr and organic solvent) with platinum electrodes. While initially developed for benzylic bromination, this approach can be adapted for aliphatic substrates like 2-methylbutane derivatives.

Key Parameters

Parameter Value
Electrolyte 40% NaBr + 5% HBr
Solvent Chloroform
Current Density 30 mA/cm²
Temperature 5–15°C
Charge Passed 2.5 F/mol

Advantages and Limitations

  • Advantages : Mild conditions, reduced bromine handling.
  • Limitations : Lower yields (30–50%) for aliphatic systems compared to aromatic substrates.

Multi-Step Synthesis from 1,4-Dibromo-2-butanol

Pathway Design

This route involves brominating 1,4-dibromo-2-butanol, a compound accessible via allyl bromide and formaldehyde.

Synthesis of 1,4-Dibromo-2-butanol
  • React allyl bromide with formaldehyde in acetic acid/H₂SO₄.
  • Hydrolyze the intermediate diacetate with HCl.
  • Treat the diol with HBr to yield 1,4-dibromo-2-butanol.
Conversion to Target Compound
  • Reagents :

    • 1,4-Dibromo-2-butanol
    • PBr₃ or HBr/AcOH
  • Procedure :

    • Heat 1,4-dibromo-2-butanol with excess PBr₃ at 80°C for 6 hours.
    • Quench with ice water, extract with DCM, and distill under vacuum.
  • Yield : ~35% (estimated from analogous reactions).

Comparative Analysis of Methods

Method Starting Material Yield Conditions Scalability
Direct Bromination 2,3-Dimethyl-2-butene 44% HBr/Br₂, 45°C Industrial
Electrochemical 2-Methylbutane 30–50% Electrolysis, 15°C Lab-scale
Multi-Step Allyl bromide 35% Multi-step, acidic Moderate

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(bromomethyl)butane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alcohols (ROH). The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound are formed.

Scientific Research Applications

1,4-Dibromo-2-(bromomethyl)butane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(bromomethyl)butane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1,4-dibromo-2-(bromomethyl)butane with structurally related brominated butane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Substituents
1,4-Dibromo-2-(bromomethyl)butane N/A C₅H₈Br₃ ~294.71 (calculated) >1.808* Br (1,4), -CH₂Br (2)
1,4-Dibromobutane 110-52-1 C₄H₈Br₂ 215.91 1.808 (lit.) Br (1,4)
1,4-Dibromo-2-methylbutane 54462-66-7 C₅H₁₀Br₂ 230.94 1.785 Br (1,4), -CH₃ (2)
1,4-Dibromo-2-butanol 19398-47-1 C₄H₈Br₂O 247.92 N/A Br (1,4), -OH (2)
1,4-Dibromo-2-methyl-2-butene 18860-95-2 C₅H₈Br₂ 227.92 N/A Br (1,4), -CH₃ (2), double bond

*Inferred based on bromine content and comparison with 1,4-dibromobutane .

Key Observations:
  • Molecular Weight : The tribrominated target compound has a significantly higher molecular weight (~294.71) compared to di-brominated analogs like 1,4-dibromobutane (215.91) .
  • Density : The density increases with bromine content. For example, 1,4-dibromobutane has a density of 1.808 g/mL, while 1,4-dibromo-2-methylbutane (with a methyl group) has a lower density of 1.785 g/mL .
  • Substituent Effects: The bromomethyl group in the target compound enhances its electrophilicity compared to methyl or hydroxyl substituents in analogs like 1,4-dibromo-2-methylbutane or 1,4-dibromo-2-butanol .
Reactivity Trends:
  • 1,4-Dibromobutane : Primarily used as an alkylating agent or crosslinker in polymer chemistry due to its two reactive bromine atoms .
  • 1,4-Dibromo-2-methylbutane : The methyl group reduces electrophilicity, making it less reactive than the target compound. It is often employed in controlled alkylation reactions .
  • 1,4-Dibromo-2-butanol: The hydroxyl group introduces hydrogen bonding, shifting reactivity toward oxidation or esterification rather than substitution .
  • 1,4-Dibromo-2-(bromomethyl)butane : The three bromine atoms enable multi-site reactivity, making it suitable for synthesizing branched polymers or dendrimers. Its inferred reactivity is higher than all di-brominated analogs.

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